molecular formula C24H25N3O6S B4023269 ethyl 4-[(7Z)-6-oxo-7-(3,4,5-trimethoxybenzylidene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate

ethyl 4-[(7Z)-6-oxo-7-(3,4,5-trimethoxybenzylidene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate

Cat. No.: B4023269
M. Wt: 483.5 g/mol
InChI Key: PYJKXOWVNFZPSW-NDENLUEZSA-N
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Description

Ethyl 4-[(7Z)-6-oxo-7-(3,4,5-trimethoxybenzylidene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate is a complex organic compound that belongs to the class of thiazolo-triazine derivatives. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a][1,3,5]triazin core, a trimethoxybenzylidene moiety, and an ethyl benzoate group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(7Z)-6-oxo-7-(3,4,5-trimethoxybenzylidene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate typically involves multiple steps:

    Formation of the Thiazolo[3,2-a][1,3,5]triazin Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Trimethoxybenzylidene Moiety: This is achieved through a condensation reaction with 3,4,5-trimethoxybenzaldehyde.

    Esterification: The final step involves the esterification of the intermediate product with ethyl benzoate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the trimethoxybenzylidene moiety.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[(7Z)-6-oxo-7-(3,4,5-trimethoxybenzylidene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ethyl 4-[(7Z)-6-oxo-7-(3,4,5-trimethoxybenzylidene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The trimethoxybenzylidene moiety may play a role in binding to specific sites, while the thiazolo[3,2-a][1,3,5]triazin core could be involved in modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-6-Phenyl-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
  • Ethyl (2E)-7-methyl-3-oxo-5-(2-thienyl)-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

Ethyl 4-[(7Z)-6-oxo-7-(3,4,5-trimethoxybenzylidene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate is unique due to its specific combination of functional groups and structural motifs

Properties

IUPAC Name

ethyl 4-[(7Z)-6-oxo-7-[(3,4,5-trimethoxyphenyl)methylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6S/c1-5-33-23(29)16-6-8-17(9-7-16)26-13-25-24-27(14-26)22(28)20(34-24)12-15-10-18(30-2)21(32-4)19(11-15)31-3/h6-12H,5,13-14H2,1-4H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJKXOWVNFZPSW-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[(7Z)-6-oxo-7-(3,4,5-trimethoxybenzylidene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[(7Z)-6-oxo-7-(3,4,5-trimethoxybenzylidene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 4-[(7Z)-6-oxo-7-(3,4,5-trimethoxybenzylidene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-[(7Z)-6-oxo-7-(3,4,5-trimethoxybenzylidene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate
Reactant of Route 5
ethyl 4-[(7Z)-6-oxo-7-(3,4,5-trimethoxybenzylidene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate
Reactant of Route 6
ethyl 4-[(7Z)-6-oxo-7-(3,4,5-trimethoxybenzylidene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate

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